![molecular formula C8H14N2O2 B2435962 (5S,9S)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one CAS No. 2287237-22-1](/img/structure/B2435962.png)
(5S,9S)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
(5S,9S)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in the field of scientific research. It is a spirocyclic compound that has shown promising results in various biological applications. 5]decan-6-one.
Mechanism of Action
The mechanism of action of ((5S,9S)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific receptors or enzymes in the body. For example, ((5S,9S)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
((5S,9S)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one has been shown to have various biochemical and physiological effects. For example, the compound has been found to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. It has also been shown to inhibit the growth of certain fungi such as Candida albicans. In addition, ((5S,9S)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one has been shown to have antitumor activity against various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the advantages of using ((5S,9S)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its ability to form stable complexes with metal ions. This property makes it a potential drug delivery system. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on ((5S,9S)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one. One direction is to investigate its potential as a drug delivery system further. Another direction is to study its mechanism of action in more detail to understand how it exerts its biological effects. Additionally, more research is needed to explore its potential as an antimicrobial and antifungal agent. Finally, research on the toxicity and safety of ((5S,9S)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one is necessary to determine its suitability for use in medical applications.
Conclusion:
In conclusion, ((5S,9S)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one is a promising compound that has shown potential in various scientific research applications. Its ability to form stable complexes with metal ions makes it a potential drug delivery system. Moreover, its antibacterial, antifungal, and antitumor properties make it a potential candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to determine its safety and toxicity.
Synthesis Methods
The synthesis of ((5S,9S)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one involves the reaction between 1,5-diaminopentane and cyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a spirocyclization mechanism to form the desired compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
((5S,9S)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one has shown potential in various scientific research applications. It has been studied for its antimicrobial, antifungal, and antitumor properties. The compound has also been investigated for its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. Moreover, ((5S,9S)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential as a drug delivery system due to its ability to form stable complexes with metal ions.
properties
IUPAC Name |
(5S,9S)-9-hydroxy-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-6-3-8(1-2-9-5-8)7(12)10-4-6/h6,9,11H,1-5H2,(H,10,12)/t6-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORKSVFMWJGPOC-XPUUQOCRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(CNC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@]12C[C@@H](CNC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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